molecular formula C3H7NO2 B1666807 Alanine CAS No. 56-41-7

Alanine

Cat. No. B1666807
CAS RN: 56-41-7
M. Wt: 89.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Description

Alanine is an α-amino acid used in the biosynthesis of proteins. It contains an amine group and a carboxylic acid group, both attached to the central carbon atom which also carries a methyl group side chain . It is classified as a nonpolar, aliphatic α-amino acid . It is non-essential to humans as it can be synthesized metabolically and does not need to be present in the diet .


Synthesis Analysis

Alanine can be synthesized through chemical and biological methods . The chemical synthesis method is relatively well developed, but the reaction conditions are extreme, requiring high temperature and pressure and strongly acidic and alkaline conditions . Biological methods have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods for β-alanine .


Molecular Structure Analysis

Alanine’s molecular structure contains a central carbon atom, known as the alpha carbon, bonded to four different groups: an amino (-NH2) group, a carboxyl (-COOH) group, a hydrogen atom, and a side chain methyl group (-CH3), making it one of the simplest α-amino acids .


Chemical Reactions Analysis

Alanine plays a critical role in the metabolic pathways of glycolysis and gluconeogenesis. It can be converted to pyruvate which can enter the TCA cycle to produce energy or serve as a precursor for glucose synthesis .


Physical And Chemical Properties Analysis

Alanine has a chemical formula of C3H7NO2 . It appears as a white powder . It has a density of 1.424 g/cm3 . It has a melting point of 258 °C (496 °F; 531 K) and is soluble in water .

Scientific Research Applications

Bioorganic-Inorganic Interfaces

Alanine plays a crucial role at the molecular interface between bioorganics and inorganics, impacting areas like nanoelectronics, biomimetics, biomineralization, drug delivery systems, and implant coatings. Solid-state NMR methods have shown that alanine can interact with inorganic surfaces like mesoporous silica, particularly through its -NH3(+) functional group. This interaction is significant for understanding the molecular mechanisms in these applications (Ben Shir et al., 2010).

Plant Metabolism and Stress Response

In soybeans, alanine metabolism and alanine aminotransferase (AlaAT) activity are crucial during hypoxia of the root system. Alanine formation and its transport in plants, especially under low-oxygen conditions, play a significant role in the plants' adaptive responses to environmental stress (Sousa & Sodek, 2003).

Microbial Fermentation and Biotechnology

L-Alanine is utilized in food, pharmaceuticals, veterinary applications, and as a substrate for engineered thermoplastics. The efficient production of L-alanine through microbial fermentation, such as in modified Escherichia coli, demonstrates alanine's significance in biotechnological applications (Zhou et al., 2015).

Mitochondrial Respiratory Chain

Research indicates that alanine might inhibit the mitochondrial respiratory chain in rat cerebral cortex. This finding is significant for understanding alanine's metabolic effects in mammals and potential implications in nutritional and metabolic disorders (Rech et al., 2002).

Glucose-Alanine Cycle

Alanine is central to the glucose-alanine cycle, playing a key role in glucose metabolism. It acts as a primary amino acid in muscle release and liver extraction, significantly impacting gluconeogenesis and metabolic regulation (Felig, 1973).

β-Alanine Production and Applications

β-Alanine, a naturally occurring β-type amino acid, has applications in medicine, food, and environmental sectors. Biological production of β-alanine is gaining interest due to its eco-friendly nature and wide industrial applications (Wang et al., 2021).

Enzymatic and Metabolic Roles

The enzymatic roles of alanine, such as in alanine aminotransferase isoforms, are essential for understanding its metabolic functions, particularly in gluconeogenesis and amino acid metabolism in mammals (Vedavathi et al., 2004).

Biopesticide Applications

Alanine's role as a natural biopesticide, particularly its interactions in insects' immune systems, highlights its potential in agricultural and environmental science. Studies suggest its effectiveness in disrupting insect defense mechanisms, indicating its use in natural pest control strategies (Maulina et al., 2018).

Therapeutic and Nutritional Considerations

Understanding alanine's interaction with various metabolic pathways is crucial for its potential therapeutic and nutritional applications. This includes its role in gluconeogenesis, amino acid metabolism, and potential implications in dietary supplements and treatment strategies for metabolic diseases (Dave & Kadeppagari, 2019).

Safety And Hazards

Alanine may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

Future recommendations include determination of optimal β-alanine doses for persons based upon their age, gender, and nutritional/health practices . The occurrence of paraesthesia in a variety of human subjects, from both standard and time-released versions of the supplement, should continue to be assessed .

properties

IUPAC Name

(2S)-2-aminopropanoic acid
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InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1
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InChI Key

QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Canonical SMILES

CC(C(=O)O)N
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Isomeric SMILES

C[C@@H](C(=O)O)N
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Molecular Formula

C3H7NO2
Record name α-alanine
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Related CAS

25191-17-7
Record name L-Alanine homopolymer
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DSSTOX Substance ID

DTXSID20873899
Record name L-​Alanine
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Molecular Weight

89.09 g/mol
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Physical Description

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name L-Alanine
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Boiling Point

250 °C (sublimes)
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Solubility

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL
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Density

1.432 g/cu cm at 22 °C
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Vapor Pressure

0.00000011 [mmHg]
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Mechanism of Action

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance.
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Product Name

Alanine

Color/Form

Orthorhombic crystals from water, White crystalline powder

CAS RN

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9
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Melting Point

297 °C (decomposes), 300 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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